molecular formula C11H20N4O B13523686 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide

2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13523686
M. Wt: 224.30 g/mol
InChI Key: ZWKDWZSUIXMUIH-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropylamino group and a pyrazolyl group attached to a butanamide backbone. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 4-methyl-1H-pyrazole intermediate. This can be achieved through the reaction of hydrazine with 4-methyl-3-penten-2-one under acidic conditions.

    Attachment of the Butanamide Backbone: The pyrazolyl intermediate is then reacted with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine to form the butanamide backbone.

    Introduction of the Isopropylamino Group: Finally, the isopropylamino group is introduced through a nucleophilic substitution reaction using isopropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanol: Similar structure but with an alcohol group instead of an amide group.

    2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanenitrile: Similar structure but with a nitrile group instead of an amide group.

Uniqueness

2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group, in particular, plays a crucial role in its stability and reactivity, distinguishing it from similar compounds with different functional groups.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

4-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanamide

InChI

InChI=1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-5-15-7-9(3)6-13-15/h6-8,10,14H,4-5H2,1-3H3,(H2,12,16)

InChI Key

ZWKDWZSUIXMUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)N)NC(C)C

Origin of Product

United States

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